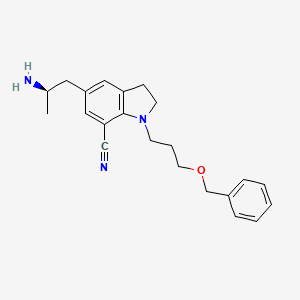

(R)-5-(2-Aminopropyl)-1-(3-(benzyloxy)propyl)indoline-7-carbonitrile

Description

(R)-5-(2-Aminopropyl)-1-(3-(benzyloxy)propyl)indoline-7-carbonitrile is a chiral indoline derivative with a benzyloxypropyl substituent and an aminopropyl side chain. This compound is structurally related to intermediates used in pharmaceutical synthesis, particularly for Silodosin, a drug approved for benign prostatic hyperplasia (BPH) treatment . Its molecular formula is C24H29N3O2 (inferred from and ), and it features a nitrile group at position 7, which may enhance binding affinity to α1-adrenergic receptors . Notably, commercial availability of the standalone compound has been discontinued, though it remains critical in synthetic pathways for active pharmaceutical ingredients (APIs) .

Properties

IUPAC Name |

5-[(2R)-2-aminopropyl]-1-(3-phenylmethoxypropyl)-2,3-dihydroindole-7-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O/c1-17(24)12-19-13-20-8-10-25(22(20)21(14-19)15-23)9-5-11-26-16-18-6-3-2-4-7-18/h2-4,6-7,13-14,17H,5,8-12,16,24H2,1H3/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYFDLYCEXANTHE-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C(=C1)C#N)N(CC2)CCCOCC3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC2=C(C(=C1)C#N)N(CC2)CCCOCC3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50432615 | |

| Record name | 5-[(2R)-2-Aminopropyl]-1-[3-(benzyloxy)propyl]-2,3-dihydro-1H-indole-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

459868-73-6 | |

| Record name | 5-[(2R)-2-Aminopropyl]-1-[3-(benzyloxy)propyl]-2,3-dihydro-1H-indole-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-(2-Aminopropyl)-1-(3-(benzyloxy)propyl)indoline-7-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Indoline Core: The indoline core can be synthesized through a cyclization reaction of an appropriate precursor, such as 2-nitrobenzylamine, under reducing conditions.

Introduction of the Benzyloxypropyl Side Chain: The benzyloxypropyl side chain is introduced via an alkylation reaction using a suitable alkylating agent, such as 3-(benzyloxy)propyl bromide, in the presence of a base like potassium carbonate.

Addition of the Aminopropyl Group: The aminopropyl group is added through reductive amination, where the indoline derivative is reacted with 2-aminopropanol in the presence of a reducing agent like sodium cyanoborohydride.

Formation of the Carbonitrile Group:

Industrial Production Methods

Industrial production of ®-5-(2-Aminopropyl)-1-(3-(benzyloxy)propyl)indoline-7-carbonitrile may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indoline core, leading to the formation of indole derivatives.

Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used in substitution reactions.

Major Products Formed

Oxidation: Indole derivatives with various oxidation states.

Reduction: Amines or other reduced forms of the carbonitrile group.

Substitution: Compounds with modified benzyloxypropyl side chains.

Scientific Research Applications

Pharmacological Studies

(R)-5-(2-Aminopropyl)-1-(3-(benzyloxy)propyl)indoline-7-carbonitrile has been investigated for its pharmacological properties, particularly as a potential treatment for various conditions. Its structure suggests possible interactions with neurotransmitter systems, making it a candidate for research into neuropsychiatric disorders.

Antidepressant Activity

Studies have indicated that compounds similar to this compound may exhibit antidepressant effects. Research has focused on its ability to modulate serotonin and norepinephrine levels in the brain, which are critical pathways in the treatment of depression .

Anticancer Potential

Recent investigations have explored the compound's anticancer properties. Preliminary studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells. This mechanism is under study for various types of cancers, including breast and prostate cancer .

Neuroprotective Effects

The neuroprotective capabilities of this compound are being researched in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its potential to protect neuronal cells from oxidative stress is a significant area of focus .

Case Studies

Mechanism of Action

The mechanism of action of ®-5-(2-Aminopropyl)-1-(3-(benzyloxy)propyl)indoline-7-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopropyl group may facilitate binding to these targets, while the indoline core and benzyloxypropyl side chain contribute to the overall activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Propyl Group

(a) (R)-5-(2-Aminopropyl)-1-(3-hydroxypropyl)indoline-7-carbonitrile

- Key Difference : Replaces the benzyloxy group with a hydroxyl group.

- Molecular Formula : C15H21N3O (MW: 259.35) .

- This compound is actively marketed for research use .

(b) 5-[(2R)-2-Aminopropyl]-1-[3-(benzoyloxy)propyl]-2,3-dihydro-1H-indole-7-carbonitrile (2R,3R)-2,3-dihydroxybutanedioate

- Key Difference : Benzoyloxy substituent and salt formation with tartaric acid.

- Molecular Formula : C26H31N3O8 (MW: 513.54) .

- Impact : The benzoyloxy group enhances lipophilicity, while the tartrate salt improves crystallinity and bioavailability. This salt form is a key intermediate in Silodosin production .

Acetylated Derivatives

1-Acetyl-5-(2-aminopropyl)-2,3-dihydro-1H-indole-7-carbonitrile

Pharmacologically Relevant Analogues

Silodosin (API)

- Relation : Derived from intermediates like the target compound.

- Application: Selective α1A-adrenoceptor antagonist for BPH. Modifications in the intermediate’s benzyloxy group are critical for receptor specificity and potency .

Data Table: Structural and Functional Comparison

Research Findings and Implications

Bioavailability : The benzyloxy and benzoyloxy derivatives exhibit higher lipophilicity, favoring blood-brain barrier penetration, whereas hydroxypropyl variants prioritize renal excretion .

Salt Forms : Tartrate salts enhance stability and solubility, making them preferable in API synthesis .

Safety Profiles : Acetylated derivatives require careful handling due to toxicity risks, highlighting the importance of functional group modifications in drug design .

Biological Activity

(R)-5-(2-Aminopropyl)-1-(3-(benzyloxy)propyl)indoline-7-carbonitrile is a synthetic organic compound belonging to the indoline class. This compound has garnered attention due to its potential biological activities, including interactions with various biological targets and implications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is . Key physical properties include:

- Molecular Weight : 349.469 g/mol

- Density : 1.1 g/cm³

- Boiling Point : 539.3 °C at 760 mmHg

- Flash Point : 280 °C

Biological Activity Overview

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes, leading to various pharmacological effects.

The mechanism of action involves binding to biological targets, which may include:

- Receptors : Potential interactions with neurotransmitter receptors, influencing signaling pathways.

- Enzymes : Inhibition or modulation of enzyme activity, impacting metabolic processes.

Antidepressant Activity

A study investigated the antidepressant-like effects of this compound in rodent models. The results indicated that administration of the compound led to significant reductions in immobility time in the forced swim test, suggesting potential antidepressant properties.

Neuroprotective Effects

Research has also highlighted the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. In vitro studies demonstrated that it could reduce cell death in neuronal cell lines exposed to harmful agents, indicating its potential for treating neurodegenerative diseases.

| Study Focus | Findings | Reference |

|---|---|---|

| Antidepressant Activity | Reduced immobility in forced swim test | |

| Neuroprotective Effects | Decreased cell death in oxidative stress models |

Applications in Medicine

Due to its diverse biological activities, this compound is being explored as a lead compound for drug development targeting:

- Mood Disorders : Potential use in treating depression and anxiety.

- Neurodegenerative Diseases : Investigated for protective roles in conditions like Alzheimer's disease.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (R)-5-(2-Aminopropyl)-1-(3-(benzyloxy)propyl)indoline-7-carbonitrile, and how do reaction conditions influence enantiomeric purity?

- Methodological Answer : The compound is synthesized via multi-step alkylation and functionalization of indoline precursors. Key steps include:

- Alkylation : Reacting 5-cyanoindoline derivatives with 3-(benzyloxy)propyl halides under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyloxypropyl group .

- Stereoselective Amination : Using (R)-2-aminopropyl intermediates with chiral resolving agents (e.g., (2R,3R)-2,3-dihydroxybutanedioate) to ensure enantiomeric purity .

- Data Consideration : Monitor optical rotation and chiral HPLC (e.g., Chiralpak AD-H column) to validate stereochemical integrity .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its identity?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm indoline backbone, benzyloxypropyl linkage, and aminopropyl stereochemistry. Key signals: δ 7.3–7.5 ppm (benzyl aromatic protons), δ 3.6–4.2 ppm (propyl-O-benzyl and indoline CH₂ groups) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry in single crystals .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in reaction yields during scale-up synthesis?

- Methodological Answer :

- Kinetic Analysis : Use in-situ IR or HPLC to track intermediates and optimize reaction time/temperature. For example, excessive heating during benzyloxypropyl alkylation may lead to byproducts (e.g., decyanated indoline derivatives) .

- Solvent Optimization : Replace polar aprotic solvents (DMF) with toluene/THF mixtures to reduce side reactions while maintaining solubility .

- Case Study : A 15% yield drop at >10 g scale was resolved by switching from batch to flow chemistry, improving mixing efficiency .

Q. How can computational modeling predict the compound’s pharmacokinetic properties, and what experimental validations are required?

- Methodological Answer :

- In Silico Tools : Use Schrödinger’s QikProp to predict logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability. For this compound, predicted logP ≈ 2.5 suggests moderate bioavailability .

- In Vitro Validation :

- Microsomal Stability : Incubate with liver microsomes (human/rat) to measure half-life.

- Plasma Protein Binding : Use equilibrium dialysis to assess free fraction .

- Contradiction Management : Discrepancies between predicted and experimental logP (>0.5 unit difference) may require re-evaluating protonation states or tautomeric forms .

Q. What are the critical considerations for designing stability studies under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation :

- Acidic/Base Conditions : Expose to 0.1M HCl/NaOH at 40°C for 24h. Monitor degradation via HPLC (e.g., benzyl ether cleavage at pH < 3) .

- Oxidative Stress : Treat with 3% H₂O₂ to assess susceptibility to oxidation (e.g., indoline ring opening) .

- Data Table :

| Condition | Degradation Products | Stability (%) |

|---|---|---|

| pH 2.0, 40°C | Des-benzyl derivative | 85 |

| pH 10.0, 40°C | Indoline ring-opened amide | 72 |

| 3% H₂O₂, 25°C | 7-Cyano group oxidation to carboxylic acid | 68 |

Methodological Challenges

Q. How can researchers address low enantiomeric excess (ee) in final products?

- Troubleshooting Steps :

- Chiral Catalyst Screening : Test alternative catalysts (e.g., BINAP-metal complexes) during amination .

- Dynamic Kinetic Resolution : Use enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers .

- Case Study : Initial ee of 88% improved to 99% by replacing racemic 2-aminopropyl precursors with enantiopure (R)-configured intermediates .

Q. What purification techniques are optimal for isolating the compound from complex reaction mixtures?

- Methodological Answer :

- Recrystallization : Use DMF/water or ethyl acetate/hexane systems to remove polar byproducts .

- Chromatography : Flash silica gel chromatography with gradient elution (hexane → ethyl acetate) for non-polar impurities.

- Critical Note : Avoid prolonged exposure to silica gel, as the 7-cyano group may adsorb irreversibly, reducing recovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.